molecular formula C14H11BrO3 B8496761 (4-Bromophenyl)(hydroxy)phenylacetic acid

(4-Bromophenyl)(hydroxy)phenylacetic acid

Cat. No.: B8496761
M. Wt: 307.14 g/mol
InChI Key: ZISFIJBYCYVOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromophenyl)(hydroxy)phenylacetic acid is a useful research compound. Its molecular formula is C14H11BrO3 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

2-(4-bromophenyl)-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C14H11BrO3/c15-12-8-6-11(7-9-12)14(18,13(16)17)10-4-2-1-3-5-10/h1-9,18H,(H,16,17)

InChI Key

ZISFIJBYCYVOAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc iodide (0.5 g) was added to a stirring solution of 4-bromobenzophenone (54.81 g, 0.21 mol) in dry dichloromethane (500 ml) at room temperature under N2 atmosphere. Trimethylsilyl cyanide (25 g, 0.25 mol) was added dropwise from an addition flask over a period of 1 hour and the mixture stirred at room temperature for 72 hours. The reaction mixture was treated with saturated sodium bicarbonate (200 ml) and stirred for 1 hour. The organic layer was separated, washed with water (2×150 ml) and concentrated. The residue was suspended in H2O:HCl:AcOH (1:33; 500 ml) and heated at 85°-90° C. for 48 hours. The solution was concentrated under vacuum to about 100 ml and treated with saturated sodium bicarbonate (400 ml) and extracted with ether (3×100 ml). The aqueous layer was acidified with 6N hydrochloric acid and the separated solid was dissolved in ether (300 ml). This organic layer was washed with water, filtered and the filtrate was evaporated to provide a colorless crystalline solid of (RS)-4-bromobenzilic acid in 19% yield (12 g); mp 125°-126° C.; TLC [silica gel, toluene-acetic acid] Rf 0.32; 1H NMR (DMSO-d6) δ2.38 (bs, 2H, COOH and OH) and 7.38-7.70 (m, 9H, AR-H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
54.81 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three

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